

basic properties of 9H-carbazole-3,6-dicarbonitrile

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Compound of Interest

Compound Name: **9H-carbazole-3,6-dicarbonitrile**

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An In-Depth Technical Guide to **9H-Carbazole-3,6-dicarbonitrile**: Properties, Synthesis, and Applications

Introduction

9H-Carbazole-3,6-dicarbonitrile is a highly functionalized heterocyclic molecule built upon a rigid, planar carbazole core. The strategic placement of two electron-withdrawing cyano groups at the 3 and 6 positions imparts unique electronic and photophysical properties, establishing it as a versatile and high-value building block in modern chemistry.[1][2] Its significance stems from its utility in constructing advanced materials for organic electronics, developing porous frameworks, and synthesizing novel polymers.[2][3][4] This guide provides a comprehensive overview of its fundamental properties, validated synthetic protocols, and key applications for researchers in materials science and drug development.

Molecular Structure and Physicochemical Properties

The core of **9H-carbazole-3,6-dicarbonitrile** is a tricyclic aromatic system where two benzene rings are fused to a central nitrogen-containing pyrrole ring.[5] The nitrile substituents dramatically influence the molecule's electronic landscape, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and enhancing its electron-accepting capabilities.[2] This structural rigidity and distinct electronic nature are foundational to its utility.

Diagram: Chemical Structure of 9H-Carbazole-3,6-dicarbonitrile

Caption: Chemical structure of **9H-carbazole-3,6-dicarbonitrile**.

Table: Core Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₇ N ₃	[2][6]
Molecular Weight	217.22 g/mol	[6]
CAS Number	57103-03-4	[6][7]
Appearance	Light yellow to brown solid	[8]
Melting Point	>360 °C	[8]
Density (Predicted)	1.37 ± 0.1 g/cm ³	[8][9]
Solubility	Insoluble in water	[9]
pKa (Predicted)	14.09 ± 0.30	[8]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint for the identification and purity assessment of **9H-carbazole-3,6-dicarbonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The symmetry of the 3,6-disubstituted carbazole core results in a well-defined NMR spectrum.

- ¹H NMR (DMSO-d₆): The proton spectrum is characterized by distinct signals in the aromatic region. Protons adjacent to the electron-withdrawing cyano groups (H-2, H-7) are deshielded and appear as doublets at approximately 8.78 ppm.[3] The other aromatic protons appear as doublets or doublets of doublets between 7.71 and 7.84 ppm.[3] The N-H proton is typically observed as a broad singlet at a significantly downfield shift, around 12.36 ppm.[3]

- ^{13}C NMR (DMSO-d₆): The carbon spectrum confirms the presence of the nitrile groups with signals in the 110-120 ppm range.[2] The aromatic carbons resonate between 101 and 143 ppm, with chemical shifts reflecting the electronic effects of the substituents.[2][10]

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum is a strong, sharp absorption band around 2224 cm^{-1} , which is characteristic of the C≡N stretching vibration of the nitrile groups.[3] This peak serves as a key diagnostic tool for confirming the presence of the dicarbonitrile functionality.

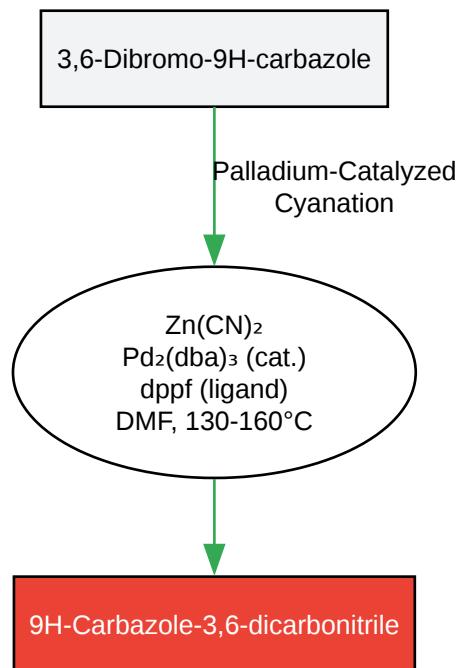
Photophysical Properties

Carbazole derivatives are known for their strong luminescence.[11][12] The introduction of cyano groups modifies these properties. While specific data for the parent compound is sparse in readily available literature, derivatives show absorption maxima in the UV region (280–340 nm) and emission in the violet-blue range (350–450 nm).[13][14] The exact wavelengths are highly dependent on the solvent and any substitution on the carbazole nitrogen.

Synthesis and Reactivity

The development of a scalable and high-yielding synthesis was a critical step in unlocking the potential of **9H-carbazole-3,6-dicarbonitrile**.[2]

Diagram: Synthetic Pathway



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Caption: Palladium-catalyzed synthesis of **9H-carbazole-3,6-dicarbonitrile**.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is based on a well-established, scalable method that avoids pyrophoric or highly toxic reagents.[1][2][4]

Objective: To synthesize **9H-carbazole-3,6-dicarbonitrile** from 3,6-dibromo-9H-carbazole with high yield and purity.

Materials:

- 3,6-dibromo-9H-carbazole
- Zinc cyanide ($\text{Zn}(\text{CN})_2$)
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
- Anhydrous N,N-Dimethylformamide (DMF)

- Argon (or Nitrogen) gas supply
- Standard glassware for inert atmosphere reactions

Procedure:

- Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dibromo-9H-carbazole.
- Reagent Addition: Add zinc cyanide, $Pd_2(dba)_3$ catalyst, and dppf ligand to the flask.
- Solvent and Degassing: Add anhydrous DMF. Seal the flask and degas the mixture by bubbling argon through the solution for 30-45 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the reaction mixture to 130-160 °C under a positive pressure of argon and maintain vigorous stirring for approximately 20-24 hours. Monitor the reaction progress by TLC or LC-MS.
- Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ammonium chloride and ammonia.
- Isolation: The resulting precipitate is collected by suction filtration.
- Purification: The crude solid is dissolved in a minimal amount of hot DMF, filtered through a pad of silica gel to remove catalyst residues, and the product is recrystallized by cooling the filtrate. The crystalline solid is then washed with a non-polar solvent like diethyl ether and dried under vacuum.

Expected Yield: This robust procedure consistently delivers yields ranging from 53% to over 90%.^{[2][3]}

Key Chemical Transformations: Hydrolysis

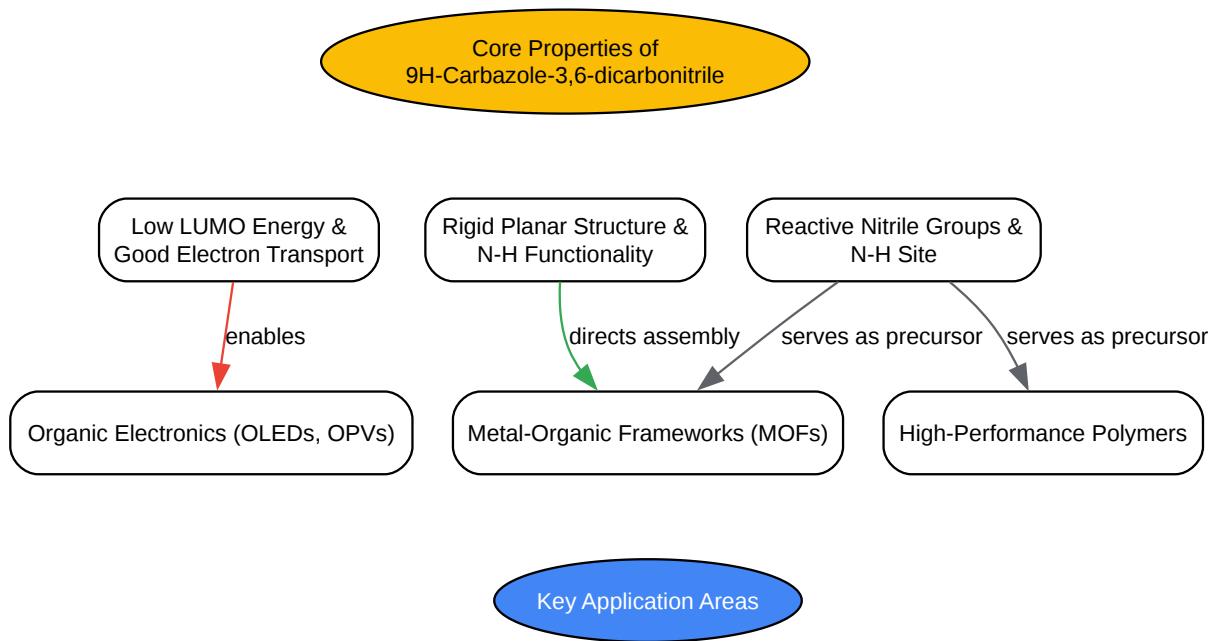
The nitrile groups can be readily hydrolyzed to carboxylic acids, a transformation that significantly expands the molecule's utility, particularly in the synthesis of Metal-Organic Frameworks (MOFs).^{[2][5]}

- Reaction: **9H-carbazole-3,6-dicarbonitrile** \rightarrow 9H-carbazole-3,6-dicarboxylic acid
- Conditions: The most effective method employs copper(I) iodide (CuI) as a catalyst in aqueous sodium hydroxide (NaOH) at reflux for approximately 35 hours.^[2] This method is superior to harsh acid-catalyzed hydrolysis, offering higher yields and cleaner conversions.

Core Applications

The unique combination of a rigid, electron-rich carbazole core and electron-withdrawing nitrile groups makes this molecule a prime candidate for several high-performance applications.

Diagram: Property-Application Nexus



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Caption: Relationship between core properties and major applications.

- Organic Electronics: The electron-withdrawing cyano groups lower the LUMO energy level, facilitating efficient electron injection and transport.^[2] This makes it an excellent building block for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for

phosphorescent and TADF emitters, as well as for acceptor materials in Organic Photovoltaics (OPVs).^{[2][11]}

- Metal-Organic Frameworks (MOFs): After hydrolysis to 9H-carbazole-3,6-dicarboxylic acid, the molecule serves as a rigid organic linker for constructing highly porous MOFs.^{[4][5]} The defined angle between the carboxylate groups and the presence of the N-H group for hydrogen bonding allows for the rational design of frameworks for gas storage and separation.^[4]
- Polymer Science: The carbazole nitrogen can be functionalized, for instance, with a vinyl group, to create monomers like 9-vinyl-**9H-carbazole-3,6-dicarbonitrile**.^[3] Polymers derived from this monomer exhibit a high oxidation potential, making them suitable for applications in high-voltage lithium-ion batteries.^{[3][15]}

Safety and Handling

- Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers. A recommended storage temperature is 2-8°C.^[8]
- Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
- Toxicity: Detailed toxicological data is not widely available. Treat as a potentially hazardous chemical.

Conclusion

9H-Carbazole-3,6-dicarbonitrile is a pivotal molecular scaffold whose strategic design has led to significant advancements in materials science. Its robust and scalable synthesis, combined with its desirable electronic properties, structural rigidity, and chemical versatility, ensures its continued importance. For researchers and developers, this compound offers a reliable platform for creating next-generation organic electronic devices, functional porous materials, and advanced energy storage systems.

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References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Buy 9H-carbazole-3,6-dicarbonitrile | 57103-03-4 [smolecule.com]
- 3. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | MDPI [mdpi.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Buy 9h-Carbazole-3,6-dicarboxylic acid | 3215-41-6 [smolecule.com]
- 6. 9H-Carbazole-3,6-dicarbonitrile | C14H7N3 | CID 10775140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 9H-Carbazole-3,6-dicarbonitrile | 57103-03-4 [chemicalbook.com]
- 8. 9H-Carbazole-3,6-dicarbonitrile CAS#: 57103-03-4 [m.chemicalbook.com]
- 9. CAS # 57103-03-4, 9H-Carbazole-3,6-dicarbonitrile, 3,6-Dicyanocarbazole - chemBlink [chemblink.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
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